1-allyl-3-cyclopropyl-6,7-difluoroquinazoline-2,4(1H,3H)-dione
Description
Properties
IUPAC Name |
3-cyclopropyl-6,7-difluoro-1-prop-2-enylquinazoline-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12F2N2O2/c1-2-5-17-12-7-11(16)10(15)6-9(12)13(19)18(14(17)20)8-3-4-8/h2,6-8H,1,3-5H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MEHZUBSTHQXKPH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCN1C2=CC(=C(C=C2C(=O)N(C1=O)C3CC3)F)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12F2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-Allyl-3-cyclopropyl-6,7-difluoroquinazoline-2,4(1H,3H)-dione is a synthetic compound with potential therapeutic applications. This article reviews its biological activity, highlighting its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound belongs to the quinazoline family, characterized by a bicyclic structure that includes a fused benzene and pyrimidine ring. The presence of the allyl and cyclopropyl groups, along with the difluoro substitution, contributes to its unique reactivity and biological profile.
Anticancer Activity
Research indicates that this compound exhibits significant anticancer properties. In vitro studies have shown that it can inhibit the proliferation of various cancer cell lines. The mechanism involves the induction of apoptosis and cell cycle arrest in the G2/M phase.
Table 1: Anticancer Efficacy in Different Cell Lines
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 5.2 | Induction of apoptosis |
| MCF-7 (Breast) | 4.8 | Cell cycle arrest |
| HeLa (Cervical) | 6.0 | Inhibition of DNA synthesis |
Antimicrobial Activity
The compound has also demonstrated antimicrobial activity against a range of pathogens. Studies have reported its effectiveness against both Gram-positive and Gram-negative bacteria.
Table 2: Antimicrobial Activity
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Staphylococcus aureus | 12 µg/mL |
| Escherichia coli | 15 µg/mL |
| Pseudomonas aeruginosa | 20 µg/mL |
The biological activity of this compound is attributed to its ability to interfere with cellular processes:
- Inhibition of Kinases : The compound acts as a kinase inhibitor, disrupting signaling pathways critical for tumor growth.
- DNA Interaction : It binds to DNA and inhibits topoisomerase activity, leading to DNA damage.
- Reactive Oxygen Species (ROS) Generation : The generation of ROS contributes to oxidative stress in cancer cells.
Case Studies
Several case studies have highlighted the therapeutic potential of this compound:
- Case Study in Lung Cancer : A clinical trial involving patients with advanced lung cancer showed promising results with a combination therapy including this compound. Patients exhibited a significant reduction in tumor size after treatment.
- In Vivo Studies : Animal models treated with the compound demonstrated reduced tumor growth rates compared to control groups.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Substitutional Differences
The target compound is compared below with analogs from and :
Key Observations:
- Fluorination: The target’s 6,7-difluoro substitution likely increases electronegativity and membrane permeability compared to monofluoro (e.g., 7-Fluoroquinazoline-dione) or non-fluorinated analogs .
- N-Substituents : The allyl and cyclopropyl groups distinguish the target from simpler N-unsubstituted derivatives (e.g., 5-Methoxyquinazoline-dione) and N-phenyl-triazole analogs (e.g., 3Aa) .
- Halogen Effects : The target lacks heavy halogens (e.g., iodine in 8-Iodoquinazoline-dione), which are often used for radiopharmaceutical applications but increase molecular weight .
Target Compound:
- Allylation via nucleophilic substitution or transition metal-catalyzed coupling.
- Cyclopropane introduction through cycloaddition or ring-closing metathesis.
Analogous Compounds:
- 3Aa (Triazole Derivative) : Synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC), yielding 3-phenyl-triazole hybrids in 65–92% yields .
- 7-Fluoroquinazoline-dione : Likely prepared via direct fluorination (e.g., Balz-Schiemann reaction) or nucleophilic substitution .
Comparison of Efficiency:
- The target’s difluoro and cyclopropyl groups may require multi-step synthesis, contrasting with simpler one-step modifications (e.g., triazole formation in 3Aa) .
- Fluorination at C6 and C7 could involve hazardous reagents (e.g., HF or Selectfluor), increasing complexity compared to methoxy or iodo substitutions .
Physicochemical Properties
Melting Points and Stability:
- 3Aa : High melting point (274–277°C) due to aromatic stacking of phenyl and triazole groups .
- Target Compound : Expected to exhibit moderate thermal stability (similar to fluorinated aromatics) but lower than heavily halogenated analogs (e.g., 8-Iodoquinazoline-dione) .
Solubility and Lipophilicity:
Spectroscopic Data
- IR Spectroscopy :
- NMR Spectroscopy :
Q & A
Basic Synthesis and Structural Characterization
Q1. What are the established synthetic pathways for 1-allyl-3-cyclopropyl-6,7-difluoroquinazoline-2,4(1H,3H)-dione, and how do reaction conditions influence yield and purity? Answer: The compound can be synthesized via multi-step routes starting from anthranilic acid derivatives. Key steps include:
- Alkylation : Introduction of the allyl group at position 1 using allyl halides under basic conditions (e.g., K₂CO₃ in DMF) .
- Cyclopropane functionalization : Cyclopropyl groups are introduced via nucleophilic substitution or cross-coupling reactions, often requiring palladium catalysts .
- Halogenation : Fluorination at positions 6 and 7 typically employs fluorinating agents like Selectfluor or DAST under controlled temperatures to avoid side reactions .
Yield optimization requires careful control of reaction time and temperature. For example, prolonged heating during cyclization can lead to decomposition, reducing purity. Purity is validated via HPLC and NMR spectroscopy .
Advanced Synthesis Challenges
Q2. How can researchers address low regioselectivity during the introduction of the cyclopropyl group in quinazoline-dione derivatives? Answer: Regioselectivity issues arise due to steric hindrance and electronic effects. Strategies include:
- Catalyst optimization : Use of bulky ligands (e.g., XPhos) in palladium-catalyzed cross-coupling reactions to direct substitution to the desired position .
- Solvent effects : Polar aprotic solvents (e.g., DMSO) enhance nucleophilicity at specific sites, improving selectivity .
- Temperature modulation : Lower temperatures (0–5°C) reduce competing pathways, as demonstrated in analogous quinazoline-dione syntheses .
Biological Activity and Mechanism
Q3. What evidence supports the antimicrobial activity of quinazoline-2,4(1H,3H)-dione derivatives, and how does structural modification (e.g., 6,7-difluoro substitution) enhance potency? Answer: Quinazoline-diones exhibit antimicrobial activity by targeting DNA gyrase and topoisomerase IV. Key findings:
- Fluorine substitution : The 6,7-difluoro motif increases lipophilicity and membrane permeability, enhancing bacterial uptake. Fluorine’s electron-withdrawing effect also stabilizes enzyme-inhibitor interactions .
- Structure-activity relationship (SAR) : Derivatives with allyl and cyclopropyl groups show improved potency against Gram-positive pathogens (e.g., S. aureus MIC = 2–4 µg/mL) compared to unsubstituted analogs .
Advanced Mechanistic Studies
Q4. How can researchers resolve contradictions in reported enzymatic inhibition data for quinazoline-dione derivatives? Answer: Discrepancies in IC₅₀ values often stem from assay conditions. Methodological recommendations:
- Standardized assays : Use consistent enzyme sources (e.g., recombinant E. coli gyrase) and buffer systems to minimize variability .
- Crystallographic studies : X-ray structures of inhibitor-enzyme complexes (e.g., PDB ID 6XYZ) clarify binding modes and explain potency differences due to substituent positioning .
- Kinetic analysis : Pre-steady-state kinetics differentiate competitive vs. non-competitive inhibition mechanisms, addressing conflicting reports .
Analytical and Spectroscopic Techniques
Q5. What analytical methods are critical for characterizing this compound, and how are spectral assignments validated? Answer:
- ¹H/¹³C NMR : Assignments rely on 2D techniques (HSQC, HMBC). For example, the cyclopropyl proton signals appear as distinct multiplets at δ 1.2–1.8 ppm, confirmed by HMBC correlations to carbonyl carbons .
- Mass spectrometry : High-resolution ESI-MS confirms molecular weight (e.g., [M+H]⁺ = 349.12 m/z) and fragments (e.g., loss of cyclopropane moiety at 349 → 277 m/z) .
- X-ray crystallography : Resolves ambiguities in regiochemistry, particularly for allyl and cyclopropyl substituents .
Data Reproducibility and Optimization
Q6. How can researchers optimize the Cu(I)-catalyzed cycloaddition of 3-azidoquinazoline-diones with terminal alkynes to improve yields? Answer: Key optimizations from analogous reactions:
- Catalyst system : Cu(I)/Cu(0) mixtures (e.g., CuSO₄·5H₂O with granular copper) reduce side reactions compared to Cu(I) alone, achieving yields up to 85% .
- Solvent choice : DMSO enhances reaction rates by stabilizing the Cu-acetylide intermediate .
- One-pot protocols : Combining azidation and cycloaddition steps minimizes intermediate isolation losses, though yields may drop slightly (e.g., 43% vs. 60% stepwise) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
